molecular formula C11H14O B13831725 Ethanone, 1-(4-ethyl-3-methylphenyl)-

Ethanone, 1-(4-ethyl-3-methylphenyl)-

Cat. No.: B13831725
M. Wt: 162.23 g/mol
InChI Key: UZOHPBKCNXJSOB-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-methylphenyl)ethanone is an organic compound with the molecular formula C11H14O. It is a derivative of acetophenone, where the phenyl ring is substituted with ethyl and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethyl-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethyl-3-methylbenzene (pseudocumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Ethyl-3-methylphenyl)ethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: 4-Ethyl-3-methylbenzoic acid.

    Reduction: 1-(4-Ethyl-3-methylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Ethyl-3-methylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-methylphenyl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)ethanone:

    1-(3-Methylphenyl)ethanone:

    1-(4-Ethylphenyl)ethanone: This compound has an ethyl group but lacks the additional methyl group.

Uniqueness

1-(4-Ethyl-3-methylphenyl)ethanone is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This combination of substituents can lead to distinct applications and interactions compared to its similar compounds.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(4-ethyl-3-methylphenyl)ethanone

InChI

InChI=1S/C11H14O/c1-4-10-5-6-11(9(3)12)7-8(10)2/h5-7H,4H2,1-3H3

InChI Key

UZOHPBKCNXJSOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)C)C

Origin of Product

United States

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